molecular formula C7H8ClN3O2 B069559 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine CAS No. 182257-03-0

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Cat. No.: B069559
CAS No.: 182257-03-0
M. Wt: 201.61 g/mol
InChI Key: ABNSGBJKJSNTAV-UHFFFAOYSA-N
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Description

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine typically involves the nitration of 2-chloro-6-methylpyridine followed by amination. One common synthetic route starts with 2-chloro-6-methylpyridine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-methyl-3-nitropyridine. This intermediate is then subjected to amination using dimethylamine under controlled conditions to produce the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and amination steps are optimized for industrial efficiency, often involving continuous flow processes and automated systems .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Agrochemicals: It is employed in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethyl-3-nitropyridine: Similar structure but lacks the amino group.

    2-Chloro-6-methyl-3-nitropyridine: Lacks one methyl group and the amino group.

    2-Chloro-3-nitro-6-methylpyridine: Similar but with different substitution pattern.

Uniqueness

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is unique due to the presence of both the nitro and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N,6-dimethyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-4-3-5(9-2)6(11(12)13)7(8)10-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNSGBJKJSNTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467493
Record name 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182257-03-0
Record name 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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